![molecular formula C17H32O4 B14201352 2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane) CAS No. 830326-91-5](/img/structure/B14201352.png)
2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): is an organic compound with the molecular formula C17H32O4. It consists of 32 hydrogen atoms, 17 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes two oxane (tetrahydropyran) rings connected by a heptane chain through ether linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) typically involves the reaction of heptane-1,7-diol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of ether linkages.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process might include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ether linkages may be cleaved to form carbonyl compounds.
Reduction: Reduction reactions can convert any carbonyl groups back to alcohols.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the desired substitution, but strong acids or bases are often employed.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is used as a building block in organic synthesis due to its stable ether linkages and flexible heptane chain.
Biology: In biological research, this compound can be used to study the effects of ether linkages on biological systems and their interactions with other biomolecules.
Industry: Used in the production of polymers and other materials where flexible and stable linkages are required.
Mecanismo De Acción
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) exerts its effects depends on its interaction with other molecules. The ether linkages provide stability, while the heptane chain offers flexibility. These properties allow the compound to interact with various molecular targets, potentially affecting pathways involved in chemical synthesis or biological processes.
Comparación Con Compuestos Similares
2,2’-[Butane-1,4-diylbis(oxy)]bis(oxane): Similar structure but with a shorter butane chain.
2,2’-[Hexane-1,6-diylbis(oxy)]bis(oxane): Similar structure with a hexane chain.
Uniqueness: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is unique due to its heptane chain, which provides greater flexibility compared to shorter chains. This flexibility can be advantageous in applications requiring dynamic molecular interactions.
Propiedades
Número CAS |
830326-91-5 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-[7-(oxan-2-yloxy)heptoxy]oxane |
InChI |
InChI=1S/C17H32O4/c1(2-6-12-18-16-10-4-8-14-20-16)3-7-13-19-17-11-5-9-15-21-17/h16-17H,1-15H2 |
Clave InChI |
COYDPBYIAYZMNX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCOC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


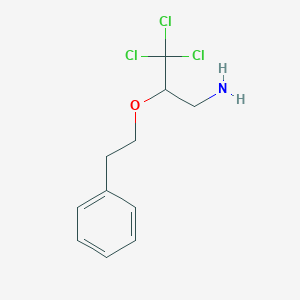
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
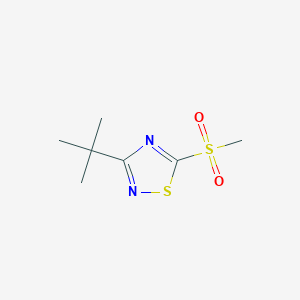
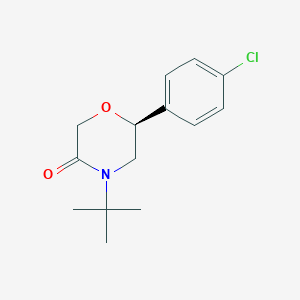
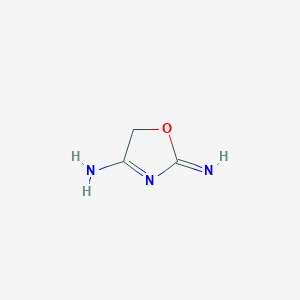
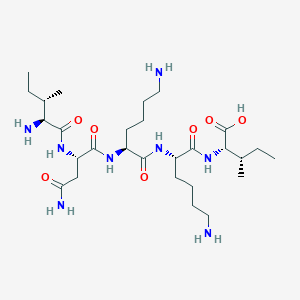

![4-{2-[(2-Butyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14201318.png)
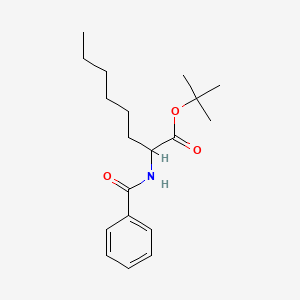
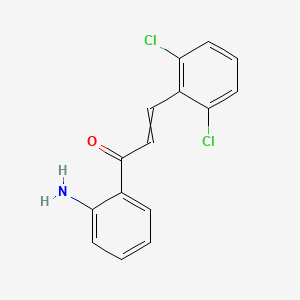
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)

![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)

